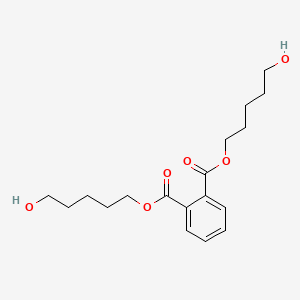![molecular formula C12H22O B14604172 1-[(Prop-2-yn-1-yl)oxy]nonane CAS No. 57975-89-0](/img/structure/B14604172.png)
1-[(Prop-2-yn-1-yl)oxy]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nonyloxy-1-propyne is an organic compound characterized by the presence of a nonyl group attached to an oxygen atom, which is further connected to a propyne group. This compound falls under the category of alkynes due to the presence of a carbon-carbon triple bond. Alkynes are known for their unique chemical properties and reactivity, making them valuable in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Nonyloxy-1-propyne can be synthesized through the Williamson Ether Synthesis, which involves the reaction of a nonyl halide with propargyl alcohol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH). The reaction proceeds via an S_N2 mechanism, where the alkoxide ion formed from propargyl alcohol attacks the nonyl halide, resulting in the formation of the ether linkage .
Industrial Production Methods
Industrial production of 3-nonyloxy-1-propyne typically involves large-scale Williamson Ether Synthesis. The process is optimized for high yield and purity by carefully controlling reaction conditions such as temperature, solvent choice, and the concentration of reactants. Common solvents used include ethanol or dimethyl sulfoxide (DMSO), which facilitate the reaction by dissolving both the alkoxide and the nonyl halide .
Chemical Reactions Analysis
Types of Reactions
3-Nonyloxy-1-propyne undergoes various chemical reactions, including:
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate (KMnO_4) or ozone (O_3), resulting in the cleavage of the triple bond and formation of carboxylic acids.
Substitution Reactions: The nonyl group can undergo substitution reactions, particularly nucleophilic substitutions, where the ether linkage remains intact.
Common Reagents and Conditions
Addition Reactions: Typically carried out in the presence of halogens or hydrogen halides at room temperature.
Oxidation Reactions: Conducted using strong oxidizing agents like KMnO_4 or O_3 under controlled conditions to prevent over-oxidation.
Substitution Reactions: Often involve nucleophiles such as sodium alkoxides or amines in polar aprotic solvents.
Major Products
Addition Reactions: Formation of dihalides or haloalkenes.
Oxidation Reactions: Formation of carboxylic acids.
Substitution Reactions: Formation of substituted ethers or amines.
Scientific Research Applications
3-Nonyloxy-1-propyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-nonyloxy-1-propyne primarily involves its reactivity at the triple bond. The compound can undergo addition reactions, where the π-bond electrons are used to form new σ-bonds with electrophiles. This reactivity is exploited in various chemical transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds . The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
3-Nonyloxy-1-propyne can be compared with other alkynes and ethers:
Similar Compounds: Propyne, 1-butyne, and 1-hexyne are similar alkynes that also contain a carbon-carbon triple bond.
Uniqueness: The presence of the nonyl group attached to the oxygen atom distinguishes 3-nonyloxy-1-propyne from other simple alkynes.
Properties
CAS No. |
57975-89-0 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
1-prop-2-ynoxynonane |
InChI |
InChI=1S/C12H22O/c1-3-5-6-7-8-9-10-12-13-11-4-2/h2H,3,5-12H2,1H3 |
InChI Key |
ZUOXVQNXAWIZSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14604095.png)



![3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14604133.png)
![4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine](/img/structure/B14604141.png)
![11,11-Dimethylbicyclo[4.4.1]undecane](/img/structure/B14604142.png)






![4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid](/img/structure/B14604168.png)
